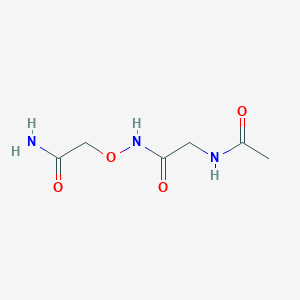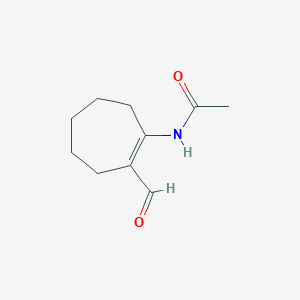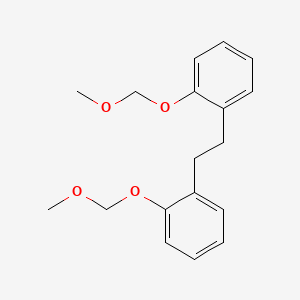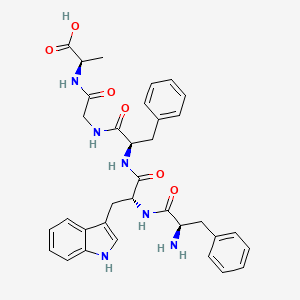
2,2'-Dibromo-3,3',4,4',5,5',6,6'-octamethyl-1,1'-biphenyl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2’-Dibromo-3,3’,4,4’,5,5’,6,6’-octamethyl-1,1’-biphenyl is an organic compound characterized by the presence of two bromine atoms and eight methyl groups attached to a biphenyl core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Dibromo-3,3’,4,4’,5,5’,6,6’-octamethyl-1,1’-biphenyl typically involves the bromination of 3,3’,4,4’,5,5’,6,6’-octamethyl-1,1’-biphenyl. The reaction is carried out using bromine or a bromine-containing reagent under controlled conditions to ensure selective bromination at the 2,2’-positions. The reaction is usually performed in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low to moderate range to prevent over-bromination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor, and the product is continuously removed. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product.
化学反応の分析
Types of Reactions
2,2’-Dibromo-3,3’,4,4’,5,5’,6,6’-octamethyl-1,1’-biphenyl can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction Reactions: The bromine atoms can be reduced to form the corresponding hydrogenated biphenyl derivative.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium methoxide or potassium tert-butoxide.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are typically used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide can yield methoxy-substituted biphenyl derivatives, while oxidation with potassium permanganate can produce hydroxylated biphenyl compounds.
科学的研究の応用
2,2’-Dibromo-3,3’,4,4’,5,5’,6,6’-octamethyl-1,1’-biphenyl has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies involving the interaction of brominated biphenyls with biological systems, including their potential effects on enzymes and cellular processes.
Medicine: Research into the pharmacological properties of brominated biphenyls may reveal potential therapeutic applications, such as anti-inflammatory or anticancer activities.
Industry: The compound can be used in the development of advanced materials, including polymers and coatings with specific properties.
作用機序
The mechanism by which 2,2’-Dibromo-3,3’,4,4’,5,5’,6,6’-octamethyl-1,1’-biphenyl exerts its effects depends on the specific application. In chemical reactions, the bromine atoms act as leaving groups, facilitating nucleophilic substitution. In biological systems, the compound may interact with enzymes or cellular receptors, potentially affecting their function and leading to various biological effects.
類似化合物との比較
Similar Compounds
- 2,2’-Dibromo-4,4’,5,5’-tetramethyl-1,1’-biphenyl
- 2,2’-Dibromo-3,3’,5,5’,6,6’-hexamethyl-1,1’-biphenyl
- 2,2’-Dibromo-3,3’,4,4’,5,5’-hexamethyl-1,1’-biphenyl
Uniqueness
2,2’-Dibromo-3,3’,4,4’,5,5’,6,6’-octamethyl-1,1’-biphenyl is unique due to the presence of eight methyl groups, which can influence its chemical reactivity and physical properties. The high degree of methylation can lead to increased steric hindrance, affecting the compound’s interactions with other molecules and its behavior in various chemical reactions.
特性
CAS番号 |
586410-75-5 |
|---|---|
分子式 |
C20H24Br2 |
分子量 |
424.2 g/mol |
IUPAC名 |
1-bromo-2-(2-bromo-3,4,5,6-tetramethylphenyl)-3,4,5,6-tetramethylbenzene |
InChI |
InChI=1S/C20H24Br2/c1-9-11(3)15(7)19(21)17(13(9)5)18-14(6)10(2)12(4)16(8)20(18)22/h1-8H3 |
InChIキー |
MUZNXTJEMJNZKK-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=C(C(=C1C)C2=C(C(=C(C(=C2Br)C)C)C)C)Br)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


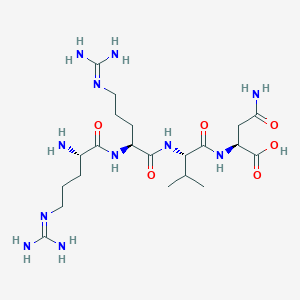
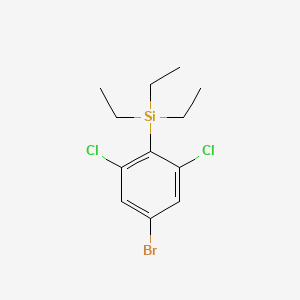

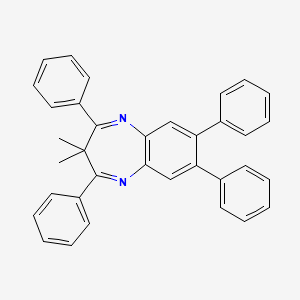
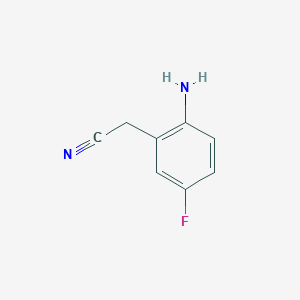
![Cyclohexanone, 2,6-bis[(3-bromophenyl)methylene]-](/img/structure/B12585323.png)
![1-[4-[2-(2-Butoxyethoxy)ethoxy]phenyl]-4-(4-nitrophenyl)benzene](/img/structure/B12585328.png)
![{(3S)-3-[(Prop-2-en-1-yl)oxy]pent-1-en-1-yl}benzene](/img/structure/B12585330.png)
![N-Cyclopropyl-2-{[2-(4-methylphenyl)-4-quinazolinyl]sulfanyl}acetamide](/img/structure/B12585331.png)
